6,9-Diaza-spiro[4.5]decane dihydrochloride
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Overview
Description
6,9-Diaza-spiro[4.5]decane dihydrochloride is a chemical compound with the molecular formula C8H16N2.2HCl and a molecular weight of 213.15 g/mol . It is primarily used in biochemical and proteomics research . The compound is characterized by its spiro structure, which includes a bicyclic system with nitrogen atoms at the 6 and 9 positions.
Scientific Research Applications
6,9-Diaza-spiro[4.5]decane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diaza-spiro[4.5]decane dihydrochloride typically involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spiro structure. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6,9-Diaza-spiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the compound with altered nitrogen oxidation states.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 6,9-Diaza-spiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6,9-Diaza-spiro[4.5]decane: The parent compound without the dihydrochloride salt.
6,9-Diaza-spiro[4.5]decane N-oxide: An oxidized derivative.
6,9-Diaza-spiro[4.5]decane derivatives: Various substituted forms with different functional groups.
Uniqueness
6,9-Diaza-spiro[4.5]decane dihydrochloride is unique due to its spiro structure and the presence of two nitrogen atoms, which confer specific chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
6,9-diazaspiro[4.5]decane;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-4-8(3-1)7-9-5-6-10-8;;/h9-10H,1-7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSGNKYVWDGHOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661367 |
Source
|
Record name | 6,9-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145122-55-0 |
Source
|
Record name | 6,9-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145122-55-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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